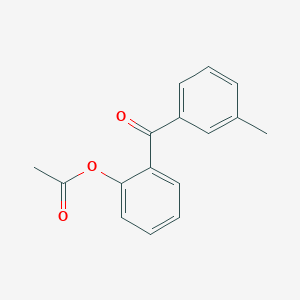

2-Acetoxy-3'-methylbenzophenone

描述

BenchChem offers high-quality 2-Acetoxy-3'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxy-3'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[2-(3-methylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-6-5-7-13(10-11)16(18)14-8-3-4-9-15(14)19-12(2)17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIUFPWSMFPDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641554 | |

| Record name | 2-(3-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-89-2 | |

| Record name | [2-(Acetyloxy)phenyl](3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Analysis of 2-Acetoxy-3'-methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-Acetoxy-3'-methylbenzophenone. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of known properties of structurally related molecules and predicted data based on established chemical principles. This guide offers a proposed synthesis pathway, predicted spectroscopic data (1H NMR, 13C NMR, IR, and Mass Spectrometry), and a hypothetical signaling pathway for further investigation. This information is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

2-Acetoxy-3'-methylbenzophenone is a derivative of benzophenone, a class of compounds with a wide range of applications in organic synthesis, photochemistry, and medicinal chemistry. The introduction of an acetoxy group at the 2-position and a methyl group at the 3'-position of the benzophenone core is expected to modulate its physicochemical and biological properties. This document aims to provide a detailed structural elucidation to facilitate future research and development efforts involving this molecule.

Chemical and Physical Properties

Basic chemical properties for 2-Acetoxy-3'-methylbenzophenone have been reported by chemical suppliers.

| Property | Value | Reference |

| CAS Number | 890098-89-2 | [CymitQuimica] |

| Molecular Formula | C16H14O3 | [CymitQuimica] |

| Molecular Weight | 254.28 g/mol | [CymitQuimica] |

| IUPAC Name | [2-(3-methylbenzoyl)phenyl] acetate | |

| Synonyms | 2-Acetoxy-3'-methylbenzophenone; Methanone, --INVALID-LINK--- | |

| Class | Ester, Ketone | [CymitQuimica] |

Proposed Synthesis

A plausible synthetic route for 2-Acetoxy-3'-methylbenzophenone involves a two-step process starting from 2-hydroxy-3'-methylbenzophenone. The first step is a Friedel-Crafts acylation, followed by an acetylation reaction.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Hydroxy-3'-methylbenzophenone (via Friedel-Crafts Acylation)

This procedure is adapted from the known synthesis of similar hydroxybenzophenones.[1][2]

-

To a stirred solution of 2-methoxyphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add aluminum chloride (AlCl3) (1.2 equivalents) portion-wise at 0 °C.

-

Slowly add 3-methylbenzoyl chloride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-hydroxy-3'-methylbenzophenone.

Step 2: Acetylation of 2-Hydroxy-3'-methylbenzophenone

-

Dissolve 2-hydroxy-3'-methylbenzophenone (1 equivalent) in a mixture of acetic anhydride (2 equivalents) and pyridine (2 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-water and stir for 30 minutes.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-Acetoxy-3'-methylbenzophenone.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 2-Acetoxy-3'-methylbenzophenone.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including 2-hydroxy-3-methylbenzophenone[3], 3-methylbenzophenone[4][5], and general principles of spectroscopy.

1H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.2 | m | 8H | Aromatic protons |

| ~2.4 | s | 3H | -CH3 (on benzoyl ring) |

| ~2.2 | s | 3H | -COCH3 (acetoxy group) |

13C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O (ketone) |

| ~169 | C=O (ester) |

| ~150 - 120 | Aromatic carbons |

| ~21 | -CH3 (on benzoyl ring) |

| ~20 | -CH3 (acetoxy group) |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm-1) | Functional Group |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1770 | C=O stretch (ester) |

| ~1670 | C=O stretch (ketone) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1200 | C-O stretch (ester) |

Mass Spectrometry

| m/z | Assignment |

| 254 | [M]+ |

| 212 | [M - C2H2O]+ |

| 119 | [C7H7CO]+ |

| 91 | [C7H7]+ |

Hypothetical Biological Activity and Signaling Pathway

Benzophenone derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural features of 2-Acetoxy-3'-methylbenzophenone suggest it could be a candidate for investigation in various biological assays.

Disclaimer: The following signaling pathway is purely hypothetical and intended to provide a conceptual framework for potential future research. There is currently no experimental evidence to support the involvement of 2-Acetoxy-3'-methylbenzophenone in this or any other biological pathway.

Hypothetical Signaling Pathway Diagram

Caption: Hypothetical G-protein coupled receptor signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the structural aspects of 2-Acetoxy-3'-methylbenzophenone. While direct experimental data remains scarce, the proposed synthesis and predicted spectroscopic data offer a solid starting point for researchers. The hypothetical biological pathway is intended to stimulate further investigation into the potential therapeutic applications of this and related compounds. As more experimental data becomes available, this guide will be updated to reflect the most current understanding of this molecule.

References

- 1. 2-hydroxy-3-methylbenzophenone | 4072-08-6 [chemicalbook.com]

- 2. Synthesis routes of 2-Hydroxy-5-methylbenzophenone [benchchem.com]

- 3. 2-Hydroxy-3-methylbenzophenone | C14H12O2 | CID 77688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylbenzophenone | C14H12O | CID 69511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylbenzophenone(643-65-2) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Acetoxy-3'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Acetoxy-3'-methylbenzophenone, a benzophenone derivative of interest in chemical and pharmaceutical research. This document collates available data on its structural and physical characteristics and outlines a probable synthetic pathway.

Core Physicochemical Properties

2-Acetoxy-3'-methylbenzophenone, with the CAS Number 890098-89-2, is an aromatic ketone.[1] Its fundamental properties are summarized in the table below. While some data is available from chemical suppliers, experimentally verified values for properties such as melting point and solubility are not widely reported in scientific literature.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][2] |

| Boiling Point | 417°C at 760 mmHg | [3] |

| Density | 1.148 g/cm³ | [3] |

| Flash Point | 185.9°C | [3] |

| Melting Point | Not available | |

| Solubility | Not available in common solvents |

Synthesis and Experimental Protocols

The synthesis of 2-Acetoxy-3'-methylbenzophenone is not explicitly detailed in readily available scientific literature. However, based on its structure, the most probable synthetic route is a Friedel-Crafts acylation reaction. This would involve the reaction of toluene with 2-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The diagram below illustrates the proposed synthetic pathway for 2-Acetoxy-3'-methylbenzophenone.

Caption: Proposed Friedel-Crafts acylation synthesis of 2-Acetoxy-3'-methylbenzophenone.

General Experimental Protocol for Friedel-Crafts Acylation

While a specific protocol for this compound is unavailable, a general procedure for the Friedel-Crafts acylation of an aromatic compound is as follows:

-

Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), the Lewis acid catalyst (e.g., anhydrous aluminum chloride) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene) are added under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylium Ion: The acylating agent (2-acetoxybenzoyl chloride) is dissolved in the same dry, inert solvent and added dropwise to the stirred suspension of the Lewis acid at a low temperature (typically 0-5 °C) to control the exothermic reaction.

-

Acylation: The aromatic substrate (toluene) is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at a specific temperature for a set period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Characterization

Due to the lack of specific experimental data, the following are expected spectral characteristics based on the structure of 2-Acetoxy-3'-methylbenzophenone:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings, a singlet for the methyl group on the toluene ring, and a singlet for the methyl protons of the acetate group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, the methyl carbon of the toluene moiety, and the methyl and carbonyl carbons of the acetate group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the ester carbonyl group (around 1760-1770 cm⁻¹) and the ketone carbonyl group (around 1660-1670 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 254.28). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage around the carbonyl bridge.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or potential signaling pathways of 2-Acetoxy-3'-methylbenzophenone. However, the benzophenone scaffold is present in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. Further research is required to determine if 2-Acetoxy-3'-methylbenzophenone possesses any significant biological effects.

The diagram below illustrates a generalized workflow for screening the biological activity of a novel compound like 2-Acetoxy-3'-methylbenzophenone.

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

This technical guide consolidates the currently available physicochemical information for 2-Acetoxy-3'-methylbenzophenone. While basic properties have been identified, there is a notable absence of experimentally verified data, particularly concerning its melting point, solubility, and specific biological activities. The proposed synthesis via Friedel-Crafts acylation provides a viable route for its preparation, enabling further investigation into its properties and potential applications in drug discovery and materials science. Researchers are encouraged to perform detailed experimental characterization to fill the existing knowledge gaps.

References

Synthesis Pathway for 2-Acetoxy-3'-methylbenzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis pathway for 2-Acetoxy-3'-methylbenzophenone, a valuable building block in medicinal chemistry and materials science. The described methodology is broken down into a three-step process, commencing with the formation of a key acyl chloride intermediate, followed by a Friedel-Crafts acylation, and culminating in an acetylation reaction. This guide includes detailed experimental protocols, a summary of quantitative data, and logical diagrams to facilitate a thorough understanding of the synthesis process.

I. Synthesis Overview

The synthesis of 2-Acetoxy-3'-methylbenzophenone is most effectively achieved through a three-step sequence. The pathway begins with the conversion of 2-hydroxy-3-methylbenzoic acid to its corresponding acyl chloride. This activated intermediate then undergoes a Friedel-Crafts acylation with toluene to yield 2-hydroxy-3'-methylbenzophenone. The final step involves the acetylation of the hydroxyl group to produce the target molecule.

Caption: Overall synthesis pathway for 2-Acetoxy-3'-methylbenzophenone.

II. Physicochemical Data of Key Compounds

The following table summarizes the key quantitative data for the starting materials, intermediate, and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| 2-Hydroxy-3-methylbenzoic Acid | C₈H₈O₃ | 152.15 | 83-40-9 | Solid |

| 2-Hydroxy-3-methylbenzoyl Chloride | C₈H₇ClO₂ | 170.59 | 50299-43-9 | Liquid/Solid |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Liquid |

| 2-Hydroxy-3'-methylbenzophenone | C₁₄H₁₂O₂ | 212.24 | 1641-17-4 | Solid |

| 2-Acetoxy-3'-methylbenzophenone | C₁₆H₁₄O₃ | 254.28 | 890098-89-2 | Not Specified |

III. Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3-methylbenzoyl Chloride

This procedure details the conversion of 2-hydroxy-3-methylbenzoic acid to its acyl chloride derivative using thionyl chloride.

Caption: Workflow for the synthesis of 2-hydroxy-3-methylbenzoyl chloride.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-3-methylbenzoic acid (1.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (2.0-3.0 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-hydroxy-3-methylbenzoyl chloride can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation for the Synthesis of 2-Hydroxy-3'-methylbenzophenone

This step involves the electrophilic aromatic substitution of toluene with the previously synthesized 2-hydroxy-3-methylbenzoyl chloride, catalyzed by aluminum chloride.

Caption: Workflow for the Friedel-Crafts acylation.

Methodology:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (1.2-1.5 eq) and dry toluene (serving as both solvent and reactant).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Dissolve 2-hydroxy-3-methylbenzoyl chloride (1.0 eq) in a minimal amount of dry toluene and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-hydroxy-3'-methylbenzophenone by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water). A yield of approximately 72% has been reported for a similar transformation.

Step 3: Acetylation of 2-Hydroxy-3'-methylbenzophenone

The final step is the acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of pyridine.[1]

Caption: Workflow for the acetylation of 2-hydroxy-3'-methylbenzophenone.

Methodology:

-

Dissolve 2-hydroxy-3'-methylbenzophenone (1.0 eq) in dry pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Cool the solution to 0 °C in an ice bath.[1]

-

Slowly add acetic anhydride (1.5-2.0 eq) to the stirred solution.[1]

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[1]

-

Quench the reaction by the addition of methanol.[1]

-

Remove the solvents under reduced pressure. Co-evaporation with toluene can aid in the removal of residual pyridine.[1]

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.[1]

-

Wash the organic layer successively with 1 M HCl, water, and saturated aqueous NaHCO₃ solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purify the crude 2-Acetoxy-3'-methylbenzophenone by column chromatography on silica gel to obtain the final product.[1]

IV. Characterization Data

2-Hydroxy-3'-methylbenzophenone (Intermediate)

-

¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl group protons around δ 2.4 ppm. The aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.8 ppm. A downfield singlet, corresponding to the hydroxyl proton, may also be observed.

-

¹³C NMR (CDCl₃): Expected signals include the methyl carbon at approximately δ 21 ppm, aromatic carbons between δ 118-140 ppm, and the carbonyl carbon signal downfield, typically above δ 195 ppm.

2-Acetoxy-3'-methylbenzophenone (Final Product)

-

¹H NMR (CDCl₃): The spectrum should display a singlet for the methyl protons of the acetoxy group around δ 2.1-2.3 ppm and a singlet for the methyl group on the benzoyl ring around δ 2.4 ppm. The aromatic protons will resonate as a multiplet in the region of δ 7.1-7.8 ppm.

-

¹³C NMR (CDCl₃): Key signals are expected for the methyl carbon of the acetoxy group at approximately δ 21 ppm, the methyl carbon on the benzoyl ring around δ 21-22 ppm, the aromatic carbons in the δ 120-140 ppm range, the ester carbonyl carbon around δ 169 ppm, and the ketone carbonyl carbon above δ 195 ppm.

-

IR (KBr): Characteristic absorption bands are expected for the ester carbonyl (C=O) stretching at approximately 1760-1770 cm⁻¹ and the ketone carbonyl (C=O) stretching around 1660-1670 cm⁻¹.

This guide provides a robust and well-documented pathway for the synthesis of 2-Acetoxy-3'-methylbenzophenone, suitable for implementation in a research and development setting. The detailed protocols and characterization data will aid researchers in the successful execution and verification of this synthesis.

References

Spectroscopic and Analytical Profile of 2-Acetoxy-3'-methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 2-Acetoxy-3'-methylbenzophenone. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic values for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical workflows. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this and related molecular scaffolds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Acetoxy-3'-methylbenzophenone. These predictions are based on the analysis of structurally similar compounds, including 2-methylbenzophenone, 3-methylbenzophenone, and various acetophenone derivatives.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.2 | Multiplet | 8H | Aromatic Protons |

| ~2.4 | Singlet | 3H | Ar-CH₃ |

| ~2.2 | Singlet | 3H | O=C-CH₃ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O (Ketone) |

| ~169 | C=O (Ester) |

| ~150-120 | Aromatic Carbons |

| ~21 | Ar-CH₃ |

| ~21 | O=C-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1770 | Strong | C=O Stretch (Ester) |

| ~1670 | Strong | C=O Stretch (Ketone) |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1200 | Strong | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 254 | [M]⁺ (Molecular Ion) |

| 212 | [M - C₂H₂O]⁺ |

| 197 | [M - C₂H₃O₂]⁺ |

| 119 | [C₈H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques cited. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

2-Acetoxy-3'-methylbenzophenone (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

-

Pasteur pipette

-

Cotton or glass wool

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a small vial.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Cap the NMR tube securely.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum, typically using a 400 or 500 MHz instrument. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

2-Acetoxy-3'-methylbenzophenone (1-2 mg)

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

2-Acetoxy-3'-methylbenzophenone

-

A suitable volatile solvent (e.g., methanol, acetonitrile)

Procedure (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of 2-Acetoxy-3'-methylbenzophenone.

Safety and Handling Precautions for 2-Acetoxy-3'-methylbenzophenone: An In-depth Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Acetoxy-3'-methylbenzophenone (CAS No. 890098-89-2) was publicly available at the time of this writing. The following guide is a synthesis of safety information from structurally related compounds, including benzophenone and its derivatives. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not replace a substance-specific SDS obtained from the chemical supplier. Always consult the supplier's SDS before handling this compound.

This technical guide provides a comprehensive overview of the presumed safety and handling precautions for 2-Acetoxy-3'-methylbenzophenone, based on data from analogous aromatic ketones and esters.

Hazard Identification and Classification

While a specific GHS classification for 2-Acetoxy-3'-methylbenzophenone is not available, an assessment of related compounds suggests it may pose the following hazards. The table below summarizes the GHS classifications for benzophenone, a core structural component.

Table 1: GHS Classification of Benzophenone

| Hazard Class | Hazard Category | Hazard Statement |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (liver and kidneys) through prolonged or repeated exposure if swallowed[2] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[1] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[1] |

Based on the structure, 2-Acetoxy-3'-methylbenzophenone may also cause skin, eye, and respiratory irritation, similar to other benzophenone derivatives.

Physical and Chemical Properties

Specific physical and chemical data for 2-Acetoxy-3'-methylbenzophenone are limited. The table below provides available information for the target compound and its parent compound, benzophenone, for comparison.

Table 2: Physical and Chemical Properties

| Property | 2-Acetoxy-3'-methylbenzophenone | Benzophenone |

| CAS Number | 890098-89-2 | 119-61-9 |

| Molecular Formula | C₁₆H₁₄O₃ | C₁₃H₁₀O |

| Molecular Weight | 254.28 g/mol | 182.22 g/mol |

| Appearance | Not available (likely a solid) | White crystalline solid with a flowery odor[2] |

| Boiling Point | Not available | 305 °C[1][2] |

| Melting Point | Not available | 48.5 °C[2] |

| Solubility in Water | Not available (likely low) | Insoluble[2] |

| log Pow | Not available | 3.38[2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

3.1. Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

-

Do not eat, drink, or smoke in the handling area.[2]

-

Wash hands thoroughly after handling.[5]

3.2. Storage:

-

Store in a tightly closed container in a cool, dry, and dark place.[6]

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents.[2]

-

Ensure the storage area has adequate ventilation.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place for handling this and other laboratory chemicals.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield where splashing is possible.[5][7]

-

Skin Protection:

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[9]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15-20 minutes.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Combustion may produce toxic gases such as carbon monoxide and carbon dioxide.[3]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4. Avoid breathing dust or vapors.[1][3]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[2][5]

-

Containment and Cleanup:

-

For solids, gently sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[2]

-

For liquids, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Experimental Protocols

No specific experimental protocols for the safety assessment of 2-Acetoxy-3'-methylbenzophenone were found. Safety testing would likely follow OECD guidelines for chemical safety, including studies on:

-

Acute oral, dermal, and inhalation toxicity.

-

Skin and eye irritation/corrosion.

-

Skin sensitization.

-

Mutagenicity (e.g., Ames test).

-

Repeated dose toxicity.

Logical Relationships in Chemical Safety

The safe handling of any chemical, including 2-Acetoxy-3'-methylbenzophenone, relies on a systematic approach to risk management. The following diagram illustrates the relationship between hazard identification, risk assessment, and the implementation of control measures.

References

- 1. fishersci.com [fishersci.com]

- 2. ICSC 0389 - BENZOPHENONE [inchem.org]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. echemi.com [echemi.com]

- 5. carlroth.com [carlroth.com]

- 6. Eden Botanicals [edenbotanicals.com]

- 7. mcrsafety.com [mcrsafety.com]

- 8. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

Application Note: Comprehensive Characterization of 2-Acetoxy-3'-methylbenzophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Acetoxy-3'-methylbenzophenone is a substituted aromatic ketone and ester. As a benzophenone derivative, it holds potential as a building block in organic synthesis, a photoinitiator, or an intermediate in the development of pharmacologically active compounds. Accurate and comprehensive characterization is critical to confirm its identity, purity, and stability, ensuring reliable results in subsequent research and development. This document provides a suite of detailed analytical protocols for the definitive characterization of this compound using modern spectroscopic and chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Acetoxy-3'-methylbenzophenone is presented below. These data are fundamental for sample handling and analysis.

| Property | Value | Source |

| IUPAC Name | --INVALID-LINK--methanone | [1] |

| CAS Number | 890098-89-2 | [1] |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Physical State | Solid or Oil (predicted based on analogs) | N/A |

Spectroscopic Characterization Protocols

Spectroscopic analysis provides unambiguous confirmation of the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by mapping the chemical environments of ¹H and ¹³C nuclei.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Acetoxy-3'-methylbenzophenone and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of 0 to 220 ppm and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Expected Data: Based on the structure and data from similar benzophenone derivatives, the following spectral data are anticipated.[2][3]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.8 - 7.2 | Multiplet (m) | 8H | Aromatic Protons (C₆H₄ and C₆H₅) |

| ~ 2.4 | Singlet (s) | 3H | Methyl Protons (-CH₃ on tolyl ring) |

| ~ 2.2 | Singlet (s) | 3H | Acetoxy Protons (-OCOCH₃) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 197 | Ketone Carbonyl (C=O) |

| ~ 169 | Ester Carbonyl (OCOC H₃) |

| ~ 150 - 125 | Aromatic Carbons (12 signals) |

| ~ 21.5 | Methyl Carbon (-CH₃ on tolyl ring) |

| ~ 21.0 | Acetoxy Carbon (-OC OCH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the key functional groups present in the molecule through their characteristic vibrational frequencies.

Experimental Protocol:

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio.

Expected Data: The FTIR spectrum is expected to show strong absorptions corresponding to the ester and ketone carbonyl groups.[4][5]

Table 3: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Weak | Aliphatic C-H Stretch (methyl groups) |

| ~ 1765 | Strong | Ester C=O Stretch |

| ~ 1665 | Strong | Ketone C=O Stretch |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

| ~ 1200 | Strong | Ester C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the molecular identity.

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample solution in split mode.

-

Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15-20°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Expected Data: The mass spectrum will show the molecular ion peak and characteristic fragment ions.[6]

Table 4: Expected Mass Spectrometry Fragments (EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

|---|---|

| 254 | [M]⁺ (Molecular Ion) |

| 212 | [M - CH₂CO]⁺ (Loss of ketene) |

| 197 | [M - C₂H₃O₂]⁺ (Loss of acetoxy radical) |

| 119 | [C₆H₅-CO-CH₃]⁺ (Methylphenyl ketone fragment) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ (Tolyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds and quantifying impurities.[7][8]

Experimental Protocol (Reversed-Phase HPLC):

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Prepare a working solution at ~0.1 mg/mL via dilution.

-

Instrumentation: Use an HPLC system with a UV detector.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).[8][9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV detection at a wavelength of 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of 2-Acetoxy-3'-methylbenzophenone as a percentage of the total peak area.

Expected Data: A successful separation should yield a major peak corresponding to the target compound with a stable retention time. Purity is typically reported as area percent.

Table 5: HPLC Purity Analysis Parameters

| Parameter | Typical Value |

|---|---|

| Retention Time (tR) | Dependent on exact conditions |

| Purity (Area %) | > 95% (typical for research grade) |

| Limit of Detection (LOD) | ~0.0015 µg/mL[8] |

| Limit of Quantification (LOQ) | ~0.005 µg/mL[8] |

Visual Workflows and Logical Diagrams

Visual diagrams help clarify the overall analytical strategy and the chemical logic behind the data interpretation.

Caption: General analytical workflow for the characterization of 2-Acetoxy-3'-methylbenzophenone.

Caption: Predicted Electron Ionization (EI) mass spectrometry fragmentation pathway.

References

- 1. 2-ACETOXY-3'-METHYLBENZOPHENONE CAS#: 890098-89-2 [amp.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 2-Methylbenzophenone(131-58-8) 1H NMR [m.chemicalbook.com]

- 4. 2-Methylbenzophenone | C14H12O | CID 67230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylbenzophenone(131-58-8) IR Spectrum [m.chemicalbook.com]

- 6. Benzophenone [webbook.nist.gov]

- 7. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]

- 8. akjournals.com [akjournals.com]

- 9. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Acetoxy-3'-methylbenzophenone

Introduction

2-Acetoxy-3'-methylbenzophenone is a substituted benzophenone derivative. Benzophenones are a class of compounds widely used as UV-absorbing agents in sunscreens and to protect materials from sun damage.[1] The development of robust analytical methods is crucial for the quality control, stability testing, and impurity profiling of such compounds in pharmaceutical and industrial applications. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of organic molecules.[2] This application note details a selective and efficient reversed-phase HPLC (RP-HPLC) method for the determination of 2-Acetoxy-3'-methylbenzophenone.

Experimental

The chromatographic separation was performed on a C18 column, which is common for the analysis of benzophenone derivatives.[3][4] The mobile phase consists of a mixture of acetonitrile and water, providing a good balance of elution strength and selectivity for moderately hydrophobic compounds.[4] UV detection at 254 nm was chosen as it is a common wavelength for detecting benzophenones.[4]

Chromatographic Conditions

All quantitative data for the HPLC method are summarized in the table below.

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the validation parameters.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Intra-day Precision (%RSD) | ≤ 1.5% |

| Inter-day Precision (%RSD) | ≤ 2.0% |

| Accuracy (% Recovery) | 98.5% - 101.2% |

Experimental Protocols

1. Preparation of Mobile Phase

-

Measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.

-

Combine the solvents in a clean 1 L glass reservoir.

-

Mix thoroughly and degas the solution for 15 minutes using a sonicator or an online degasser to prevent bubble formation in the HPLC system.

2. Standard Solution Preparation

-

Accurately weigh 10 mg of 2-Acetoxy-3'-methylbenzophenone reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase (Acetonitrile:Water, 65:35) to dissolve the standard.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature and then dilute to the mark with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation

-

Accurately weigh a sample containing an estimated 10 mg of 2-Acetoxy-3'-methylbenzophenone into a 100 mL volumetric flask.

-

Follow steps 2.2 to 2.4 from the standard solution preparation protocol.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulates.[5]

4. HPLC System Setup and Analysis

-

Ensure the mobile phase reservoir is filled and the waste container is empty.

-

Purge the HPLC pump to remove any air bubbles from the lines.

-

Set the column temperature to 30 °C.

-

Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the UV detector to a wavelength of 254 nm.

-

Create a sequence table including blank injections (mobile phase), calibration standards, and samples.

-

Inject 10 µL of each solution and start the analysis.

Visualizations

Caption: Workflow for the HPLC analysis of 2-Acetoxy-3'-methylbenzophenone.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]

- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Application Note and Protocol: Purification of 2-Acetoxy-3'-methylbenzophenone by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetoxy-3'-methylbenzophenone is a derivative of benzophenone, a class of compounds with significant interest in organic synthesis and medicinal chemistry. Effective purification of such compounds is crucial for accurate downstream applications and characterization. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1][2] This application note provides a detailed protocol for the purification of 2-Acetoxy-3'-methylbenzophenone using column chromatography, outlining the stationary phase, mobile phase, and a step-by-step procedure.

Data Summary

The following table summarizes the key quantitative parameters for the column chromatography purification of 2-Acetoxy-3'-methylbenzophenone. These values are representative and may require optimization based on specific experimental conditions.

| Parameter | Value | Description |

| Stationary Phase | Silica Gel (60-120 mesh) | A polar adsorbent commonly used for the separation of moderately polar compounds. |

| Mobile Phase | 10% Ethyl Acetate in Hexane | A common non-polar solvent system for eluting compounds of moderate polarity.[3] |

| Rf Value (TLC) | ~0.35 | The retention factor of the target compound in the specified mobile phase, indicating good separation potential. |

| Column Dimensions | 30 cm length x 3 cm diameter | Appropriate for purifying gram-scale quantities of the compound. |

| Sample Loading | 1-2 g of crude product | The amount of crude material that can be effectively purified on the specified column. |

| Elution Mode | Isocratic | The solvent composition remains constant throughout the separation. |

| Flow Rate | ~2-4 mL/min | A typical flow rate for gravity column chromatography of this scale. |

| Fraction Size | 20 mL | Collection of smaller fractions allows for better resolution of the separated components. |

| Expected Purity | >98% | The anticipated purity of the isolated 2-Acetoxy-3'-methylbenzophenone after chromatography. |

Experimental Protocol

This protocol details the purification of 2-Acetoxy-3'-methylbenzophenone from a crude reaction mixture using column chromatography.

1. Materials and Reagents:

-

Crude 2-Acetoxy-3'-methylbenzophenone

-

Silica Gel (60-120 mesh)

-

Ethyl Acetate (EtOAc), analytical grade

-

Hexane, analytical grade

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Glass chromatography column (30 cm x 3 cm) with a stopcock

-

Cotton wool or glass wool

-

Sand (acid-washed)

-

Beakers and Erlenmeyer flasks

-

Test tubes for fraction collection

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

2. Preparation of the Mobile Phase:

-

Prepare a 10% ethyl acetate in hexane solution by mixing 100 mL of ethyl acetate with 900 mL of hexane.

-

Thoroughly mix the solution and store it in a sealed container.

3. Thin Layer Chromatography (TLC) Analysis of the Crude Mixture:

-

Dissolve a small amount of the crude 2-Acetoxy-3'-methylbenzophenone in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved crude mixture onto a TLC plate.

-

Develop the TLC plate in a chamber containing the 10% ethyl acetate in hexane mobile phase.

-

Visualize the separated spots under a UV lamp. The target compound, being moderately polar, should have an Rf value of approximately 0.3-0.4 for optimal separation on the column. Adjust the polarity of the mobile phase if the Rf value is too high or too low.

4. Packing the Chromatography Column:

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Place a small plug of cotton wool or glass wool at the bottom of the column to support the packing material.

-

Add a thin layer (approx. 1 cm) of sand over the cotton wool.

-

Prepare a slurry of silica gel in the mobile phase (10% EtOAc/Hexane).

-

Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

-

Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

5. Sample Loading:

-

Dissolve the crude 2-Acetoxy-3'-methylbenzophenone (1-2 g) in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

-

Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

-

Carefully add a small amount of the mobile phase to the top of the column.

6. Elution and Fraction Collection:

-

Fill the column with the mobile phase (10% EtOAc/Hexane).

-

Open the stopcock to begin the elution process, maintaining a flow rate of approximately 2-4 mL/min.

-

Continuously add fresh mobile phase to the top of the column to prevent it from running dry.

-

Collect the eluent in labeled test tubes in fractions of approximately 20 mL.

7. Monitoring the Separation:

-

Monitor the separation by spotting aliquots from the collected fractions onto TLC plates.

-

Develop the TLC plates in the 10% EtOAc/Hexane mobile phase and visualize under a UV lamp.

-

Identify the fractions containing the pure 2-Acetoxy-3'-methylbenzophenone (those showing a single spot at the expected Rf value).

8. Isolation of the Purified Compound:

-

Combine the fractions that contain the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 2-Acetoxy-3'-methylbenzophenone as a solid or oil.

-

Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

Caption: Workflow for the purification of 2-Acetoxy-3'-methylbenzophenone by column chromatography.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Acetoxy-3'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory-scale and scale-up synthesis of 2-Acetoxy-3'-methylbenzophenone, a potentially valuable intermediate in pharmaceutical and materials science applications. The synthetic approach is centered around a Friedel-Crafts acylation reaction, a robust and scalable method for the formation of diaryl ketones. These application notes offer comprehensive experimental protocols, data presentation in tabular format for clarity, and visual representations of the workflow to ensure reproducibility and facilitate process optimization.

Introduction

2-Acetoxy-3'-methylbenzophenone is a derivative of benzophenone, a class of compounds widely utilized as photoinitiators, UV blockers, and intermediates in the synthesis of pharmaceuticals and fine chemicals. The introduction of the acetoxy and methyl functionalities can modulate the electronic and steric properties of the benzophenone core, potentially leading to novel applications in drug discovery and materials science. The following protocols detail a reliable synthesis route amenable to scaling from laboratory to pilot plant production.

Synthetic Strategy

The synthesis of 2-Acetoxy-3'-methylbenzophenone is achieved via a two-step process:

-

Preparation of 2-Hydroxy-3'-methylbenzophenone: A Friedel-Crafts acylation of toluene with 2-hydroxybenzoyl chloride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride.

-

Acetylation of 2-Hydroxy-3'-methylbenzophenone: The resulting hydroxylated benzophenone is then acetylated using acetic anhydride to yield the final product.

This strategy is advantageous due to the commercial availability of the starting materials and the well-established nature of the chemical transformations involved.

Experimental Protocols

Laboratory-Scale Synthesis of 2-Hydroxy-3'-methylbenzophenone

Materials:

-

Toluene

-

2-Hydroxybenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubber

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (for HCl gas), add anhydrous aluminum chloride (1.2 eq).

-

Add 100 mL of anhydrous dichloromethane to the flask and cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of 2-hydroxybenzoyl chloride (1.0 eq) in 50 mL of anhydrous dichloromethane from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Once the addition is complete, add toluene (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition of toluene, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of 100 mL of cold water, followed by 50 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with 2 x 50 mL of dichloromethane.

-

Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from methanol to afford 2-Hydroxy-3'-methylbenzophenone as a solid.

Laboratory-Scale Acetylation of 2-Hydroxy-3'-methylbenzophenone

Materials:

-

2-Hydroxy-3'-methylbenzophenone

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-Hydroxy-3'-methylbenzophenone (1.0 eq) in 50 mL of dichloromethane.

-

Add pyridine (1.5 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with 50 mL of dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with 2 x 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield 2-Acetoxy-3'-methylbenzophenone.

Scale-Up Synthesis Protocol

Note: This protocol is a guideline and should be adapted based on pilot plant equipment and safety protocols.

Scale-Up Synthesis of 2-Hydroxy-3'-methylbenzophenone

Equipment:

-

Jacketed glass reactor (e.g., 20 L) with overhead stirring, temperature probe, and bottom outlet valve

-

Addition funnel or pump for controlled addition

-

Condenser connected to a scrubber system

-

Receiving vessels

-

Filter-dryer or centrifuge

Procedure:

-

Charge the jacketed reactor with anhydrous aluminum chloride (1.2 eq) under a nitrogen atmosphere.

-

Add anhydrous dichloromethane (10 L/kg of AlCl₃) and start cooling the jacket to 0-5 °C.

-

Prepare a solution of 2-hydroxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane (5 L/kg) and charge it to the addition vessel.

-

Slowly add the 2-hydroxybenzoyl chloride solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Add toluene (1.1 eq) via the addition pump over 1-2 hours, carefully controlling the exothermic reaction and maintaining the temperature below 10 °C.

-

Once the additions are complete, allow the reaction to slowly warm to room temperature and stir for 6-8 hours.

-

Cool the reactor to 0-5 °C and prepare a quench solution of water and concentrated HCl in a separate vessel.

-

Slowly transfer the reaction mixture to the quench solution with vigorous stirring, ensuring the temperature of the quench vessel is controlled.

-

Allow the phases to separate and transfer the lower organic layer to a clean vessel.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Concentrate the organic layer under vacuum.

-

Add methanol to the crude product and heat to dissolve, then cool to crystallize.

-

Isolate the product using a filter-dryer or centrifuge and dry under vacuum.

Scale-Up Acetylation of 2-Hydroxy-3'-methylbenzophenone

Procedure:

-

Charge the jacketed reactor with 2-Hydroxy-3'-methylbenzophenone (1.0 eq) and dichloromethane (10 L/kg).

-

Add pyridine (1.5 eq) and cool the mixture to 0-5 °C.

-

Add acetic anhydride (1.2 eq) at a controlled rate to maintain the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform aqueous workup as described in the laboratory-scale protocol using appropriate vessels for washing.

-

Concentrate the organic layer and purify the product by crystallization or by passing through a short plug of silica gel if necessary.

Data Presentation

Table 1: Summary of Reactant Quantities and Yields for Laboratory-Scale Synthesis

| Step | Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |

| 1 | 2-Hydroxybenzoyl chloride | 156.57 | 0.1 | 15.66 | - | - |

| Toluene | 92.14 | 0.11 | 10.14 | 11.7 | - | |

| Aluminum Chloride | 133.34 | 0.12 | 16.00 | - | - | |

| Product: 2-Hydroxy-3'-methylbenzophenone | 212.24 | ~75-85 | ||||

| 2 | 2-Hydroxy-3'-methylbenzophenone | 212.24 | 0.05 | 10.61 | - | - |

| Acetic Anhydride | 102.09 | 0.06 | 6.13 | 5.7 | - | |

| Pyridine | 79.10 | 0.075 | 5.93 | 6.0 | - | |

| Final Product: 2-Acetoxy-3'-methylbenzophenone | 254.28 | ~90-95 |

Table 2: Typical Analytical Data for 2-Acetoxy-3'-methylbenzophenone

| Analysis | Specification |

| Appearance | White to off-white solid |

| Purity (HPLC) | > 98% |

| Melting Point | To be determined |

| ¹H NMR | Conforms to structure |

| ¹³C NMR | Conforms to structure |

| Mass Spectrometry | [M+H]⁺ = 255.09 |

Visualizations

Experimental Workflow Diagram

Applications of 2-Acetoxy-3'-methylbenzophenone in Medicinal Chemistry: Application Notes and Protocols

A comprehensive overview of the therapeutic potential and experimental methodologies related to benzophenone derivatives.

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data and applications for 2-Acetoxy-3'-methylbenzophenone in medicinal chemistry are not extensively available in current scientific literature. However, the benzophenone scaffold is a well-established pharmacophore with a broad range of biological activities. This document provides a detailed overview of the applications of the broader benzophenone class of compounds, using specific, well-researched derivatives as illustrative examples. The protocols and data presented herein are based on established methodologies for analogous compounds and serve as a guide for the potential investigation of 2-Acetoxy-3'-methylbenzophenone.

Introduction

Benzophenones are a class of organic compounds characterized by a diarylketone framework. This structural motif is prevalent in numerous naturally occurring and synthetic molecules that exhibit significant pharmacological activities.[1][2] The versatility of the benzophenone scaffold allows for a wide range of chemical modifications, leading to derivatives with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] Marketed drugs such as ketoprofen (an anti-inflammatory agent) and fenofibrate (a lipid-lowering agent) feature the benzophenone core, highlighting its clinical relevance.[4] The therapeutic potential of benzophenone derivatives often stems from their ability to interact with various biological targets, including enzymes and signaling pathways crucial in disease progression.[5]

Application Notes

Anticancer Activity

Numerous benzophenone derivatives have been synthesized and evaluated for their potential as anticancer agents.[6][7] These compounds have been shown to exert cytotoxic and antiproliferative effects against a variety of cancer cell lines.[6][7]

Mechanism of Action: The anticancer effects of benzophenone derivatives are often attributed to their ability to induce apoptosis, inhibit angiogenesis, and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[8][9] Some derivatives have also been shown to act as inhibitors of enzymes like caspase.[8] For instance, certain benzophenone-conjugated coumarin analogs have demonstrated potent in vitro anticancer activity against MCF-7 (human breast adenocarcinoma) and Ehrlich's ascites tumor (EAT) cell lines.[8]

Therapeutic Potential: The structural diversity of benzophenones allows for the design of targeted therapies. By modifying the substituents on the phenyl rings, it is possible to enhance the potency and selectivity of these compounds for specific cancer targets. The in vivo efficacy of some benzophenone derivatives has been demonstrated in tumor-bearing mouse models, where they have been shown to inhibit tumor growth.[1]

Anti-inflammatory Activity

The benzophenone scaffold is a key feature of several anti-inflammatory agents.[1][10] Synthetic benzophenone derivatives have been developed as potent inhibitors of inflammatory mediators.

Mechanism of Action: The anti-inflammatory properties of many benzophenone derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators.[11][12] Some dimeric benzophenones isolated from fungal species have shown potent inhibition of lipopolysaccharide-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, a key process in the inflammatory response.[4][13]

Therapeutic Potential: Benzophenone derivatives offer a promising avenue for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). Their potential for dual inhibition of inflammatory pathways, such as both prostaglandin production and neutrophil recruitment, could lead to more effective and potentially safer anti-inflammatory therapies compared to traditional NSAIDs.[11][14]

Quantitative Data Summary

The following table summarizes the in vitro biological activities of selected benzophenone derivatives from the literature.

| Compound Class | Target/Assay | Cell Line/Enzyme | IC50 Value | Reference |

| Dimeric Benzophenones | NO Production Inhibition | RAW 264.7 | 8.8 - 18.1 µM | [13] |

| Benzophenone-stavudine derivative | Cytotoxicity | SMMC-7721 | 0.82 ± 0.11 µM | [1] |

| Benzophenone-stavudine derivative | Cytotoxicity | SGC-7901 | 0.77 ± 0.33 µM | [1] |

| Benzophenone-stavudine derivative | Cytotoxicity | HeLa | 1.58 ± 0.20 µM | [1] |

| Para-fluoro-benzophenone derivative | IL-6 Inhibition | - | 0.19 µM | [1] |

| Fluorinated benzophenone derivative | BACE-1 Inhibition | - | 2.32 µM | [1] |

| Amino-benzophenone derivative | Acetylcholinesterase (AChE) Inhibition | Human AChE | 0.46 ± 0.04 µM | [1] |

| Synthetic Benzophenone (Compound 1) | Cytotoxicity | HL-60 | 0.48 µM | [4] |

| Synthetic Benzophenone (Compound 1) | Cytotoxicity | A-549 | 0.82 µM | [4] |

| Synthetic Benzophenone (Compound 1) | Cytotoxicity | SMMC-7721 | 0.26 µM | [4] |

| Synthetic Benzophenone (Compound 1) | Cytotoxicity | SW480 | 0.99 µM | [4] |

Experimental Protocols

Protocol 1: General Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of benzophenone derivatives, a common starting point for further chemical modifications.[6][14]

Materials:

-

Appropriate benzoyl chloride

-

An appropriate aromatic substrate (e.g., toluene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the aromatic substrate (5.2 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add the appropriate benzoyl chloride (6.2 mmol) to the solution.

-

Cool the reaction mixture to 5 °C using an ice bath.

-

Slowly add anhydrous aluminum chloride (7.8 mmol) to the cooled and stirred reaction mixture.

-

Remove the ice bath and continue stirring the reaction at room temperature for 4 hours.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with a saturated NaHCO₃ solution until the pH of the aqueous layer is between 6 and 7.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of benzophenone derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzophenone derivative stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the benzophenone derivative in complete cell culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Signaling Pathway Diagram

Caption: Potential mechanism of action of a benzophenone derivative inhibiting the PI3K/AKT signaling pathway.

Experimental Workflow Diagram

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzophenone - Wikipedia [en.wikipedia.org]

- 6. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]